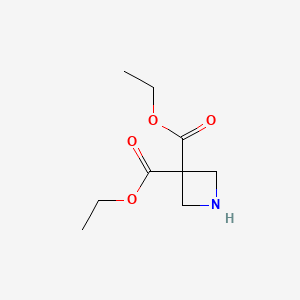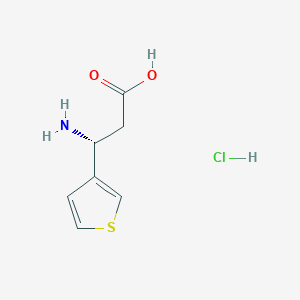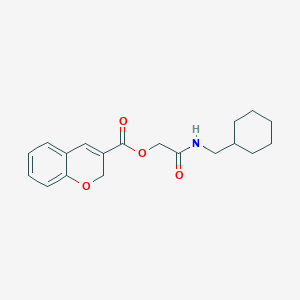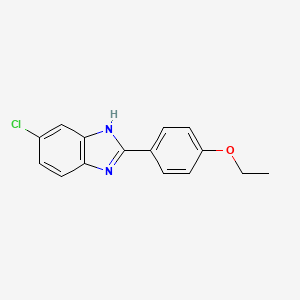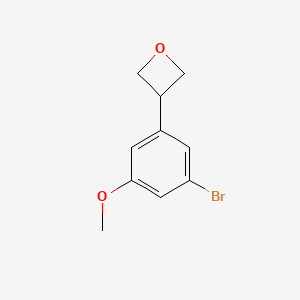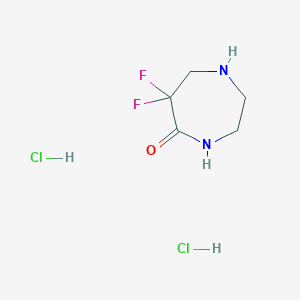![molecular formula C8H10O4 B15216937 Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate](/img/structure/B15216937.png)
Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate is a highly strained bicyclic compound featuring two cyclopropane rings fused through a common carbon-carbon bond. This unique structure imparts significant ring strain, making it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate typically involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the desired compound . This method allows for the construction of the bicyclo[1.1.0]butane core on a large scale.
Industrial Production Methods: Industrial production methods often rely on similar synthetic routes but are optimized for large-scale synthesis. The use of flow photochemical addition and batch haloform reactions enables the production of multigram quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: Substitution reactions at the bridgehead positions are common, often facilitated by palladium-catalyzed cross-coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Palladium catalysts and organozinc reagents are often employed in cross-coupling reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted bicyclo[1.1.0]butane derivatives.
Scientific Research Applications
Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate involves strain release chemistry. The highly strained bicyclic structure undergoes ring-opening reactions with nucleophiles, radicals, and electrophiles, leading to the formation of cyclobutanes and cyclobutenes . These reactions are facilitated by the inherent ring strain, which lowers the activation energy required for bond cleavage .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylate: Another highly strained bicyclic compound with similar applications in chemistry and industry.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, used in similar strain-release reactions.
Uniqueness: Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate is unique due to its specific ring strain and reactivity profile. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in various fields of research and industry .
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate |
InChI |
InChI=1S/C8H10O4/c1-11-5(9)7-3-8(7,4-7)6(10)12-2/h3-4H2,1-2H3 |
InChI Key |
ZPVWGRIDOTZXBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC1(C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15216857.png)
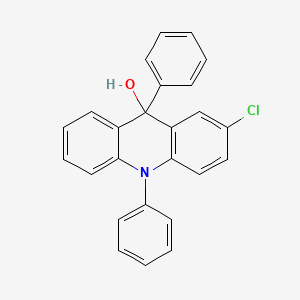
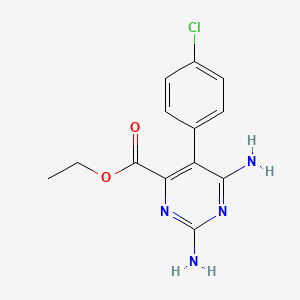
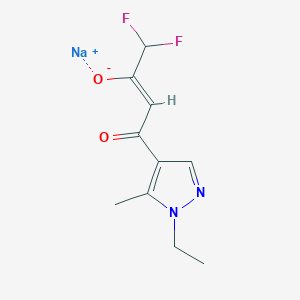
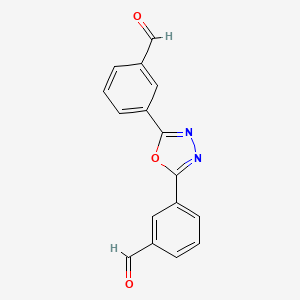
![{3-[(Acridin-9-yl)amino]-5-(hydroxymethyl)phenyl}carbamic acid](/img/structure/B15216890.png)
